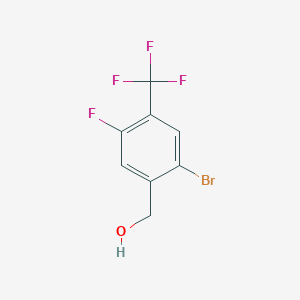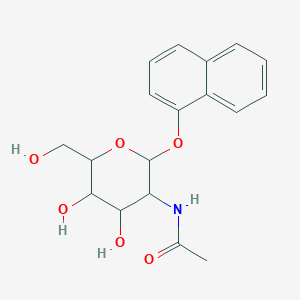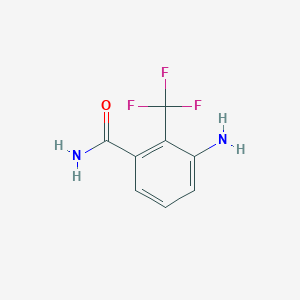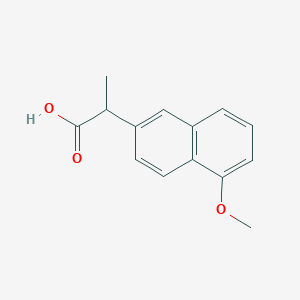
2-propoxy-3-Pyridinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propoxy-3-Pyridinol is an organic compound with the molecular formula C(_8)H(_11)NO(_2). It is characterized by a pyridine ring substituted with a propoxy group at the second position and a hydroxyl group at the third position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
2-Propoxy-3-Pyridinol can be synthesized through the reaction of 2-chloropropanol with 3-hydroxypyridine under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2-chloropropanol to a reactor containing 3-hydroxypyridine and a base. The reaction mixture is maintained at a controlled temperature and stirred continuously to ensure uniformity. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-Propoxy-3-Pyridinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 2-propoxy-3-pyridone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridinol compounds depending on the nucleophile used.
科学研究应用
2-Propoxy-3-Pyridinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its effectiveness in controlling pests and weeds.
作用机制
The mechanism by which 2-Propoxy-3-Pyridinol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the propoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt cellular processes, leading to the compound’s observed biological activities.
相似化合物的比较
2-Propoxy-3-Pyridinol can be compared with other similar compounds, such as:
2-Methoxy-3-Pyridinol: Similar structure but with a methoxy group instead of a propoxy group.
2-Ethoxy-3-Pyridinol: Similar structure but with an ethoxy group instead of a propoxy group.
3-Hydroxy-2-Pyridone: Lacks the propoxy group but has a similar hydroxyl group at the third position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
2-propoxypyridin-3-ol |
InChI |
InChI=1S/C8H11NO2/c1-2-6-11-8-7(10)4-3-5-9-8/h3-5,10H,2,6H2,1H3 |
InChI 键 |
QJWUAMXQJUWFBE-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=CC=N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)
![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)





![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
![1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)



